2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide
Description
Properties
IUPAC Name |
2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-8-5-6-10(19(17,18)15(3)4)7-11(8)14-12(16)9(2)13/h5-7,9H,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYQDWSUJMXBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the chloro group
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Inhibitor Development
Research has identified 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide as a potential inhibitor of the PRMT5 enzyme, which plays a crucial role in cancer cell proliferation. The compound has been shown to interact with PRMT5 and its substrate adaptor proteins, making it a candidate for therapeutic development against cancers with specific genetic deletions, such as those involving the methylthioadenosine phosphorylase gene (MTAP) .
Case Study: Efficacy in Cancer Models
In preclinical studies, compounds similar to this compound demonstrated selective cytotoxicity in MTAP-deleted cancer cell lines. The mechanism involves the irreversible binding to PRMT5, leading to inhibition of its activity and subsequent reduction in tumor growth .
Agricultural Applications
Pesticide Development
The compound's structural properties suggest potential use in developing novel pesticides. Its ability to inhibit specific enzymatic pathways may make it effective against certain pests or pathogens affecting crops. Research into its efficacy and safety profile is ongoing, focusing on its environmental impact and target specificity .
Research Applications
Biochemical Research
As a biochemical tool, this compound can be utilized in various assays to study protein interactions and enzymatic activities. Its role as an inhibitor allows researchers to dissect pathways involving PRMT5 and related proteins, providing insights into cellular processes that could lead to new therapeutic strategies .
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Chloroacetamides in Agrochemicals
Several chloroacetamide derivatives are widely used as herbicides. Key comparisons include:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Application |
|---|---|---|---|---|
| Target Compound | 1155000-26-2 | C₁₂H₁₇ClN₂O₄S | 5-(dimethylsulfamoyl), 2-methylphenyl | Research chemical |
| Alachlor | 15972-60-8 | C₁₄H₂₀ClNO₂ | 2,6-diethylphenyl, methoxymethyl | Herbicide |
| Pretilachlor | 51218-49-6 | C₁₇H₂₆ClNO₂ | 2,6-diethylphenyl, 2-propoxyethyl | Herbicide |
| Dimethenamid | 87674-68-8 | C₁₂H₁₈ClNO₂S | 2,4-dimethyl-3-thienyl, 2-methoxyethyl | Herbicide |
Key Differences :
- The target compound’s dimethylsulfamoyl group distinguishes it from agrochemical analogs, which typically feature alkoxy or alkylthio substituents ().
- Unlike alachlor and pretilachlor, the target compound lacks the 2,6-diethylphenyl group, which is critical for herbicidal activity in commercial products .
Chloro-Propanamide Derivatives with Aromatic Substitutions
(a) 2-Chloro-N-(5-Chloro-2-Methylphenyl)Propanamide (CID 25218958)
- Molecular Formula: C₁₀H₁₁Cl₂NO
- Structural Differences :
- Lacks the dimethylsulfamoyl group.
- Contains a second chlorine atom at position 5 on the phenyl ring.
(b) N-(5-Chloro-2-Nitrophenyl)-2,2-Dimethylpropanamide
- Molecular Formula : C₁₁H₁₃ClN₂O₃
- Structural Differences: Nitro (-NO₂) group at position 5 instead of sulfamoyl. A branched 2,2-dimethylpropanamide chain.
Sulfamoyl-Containing Analogs
(a) 2-Chloro-N-[5-(Diethylsulfamoyl)-2-Methoxyphenyl]Acetamide
- CAS : 795287-66-0
- Molecular Formula : C₁₃H₁₈ClN₂O₃S
- Structural Differences :
- Diethylsulfamoyl (-S(O)₂N(C₂H₅)₂) vs. dimethylsulfamoyl.
- Methoxy (-OCH₃) group at position 2 instead of methyl.
Physicochemical and Commercial Comparison
Physicochemical Properties
| Property | Target Compound | Alachlor | CID 25218958 |
|---|---|---|---|
| Molecular Weight | 320.79 | 269.77 | 232.10 |
| Purity | 95% (discontinued) | >98% (commercial) | Not reported |
| Solubility | Not reported | 242 mg/L (water) | Not reported |
| Key Functional Groups | Dimethylsulfamoyl | Methoxymethyl | Dichloro-substituted |
Commercial Availability
- The target compound is discontinued (), whereas analogs like alachlor remain widely available due to their agricultural applications.
Biological Activity
2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide, a compound with the molecular formula C11H15ClN2O3S, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The compound is characterized by the presence of a chloro group and a dimethylsulfamoyl moiety, which contribute to its unique reactivity and biological interactions. Its synthesis typically involves the reaction of 5-(dimethylsulfamoyl)-2-methylaniline with 2-chloropropanoyl chloride under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloro group enhances electrophilicity, allowing the compound to form covalent bonds with nucleophilic sites on target proteins. This interaction can inhibit or modulate enzymatic activity, potentially leading to therapeutic effects in various disease models .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Anticancer Activity
In cancer research, this compound has shown promise as an anticancer agent. Studies have reported that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it has been identified as a potential inhibitor of PRMT5, a protein involved in cancer cell proliferation. The compound's IC50 values in various assays suggest significant potency against specific cancer types .
Case Study 1: Anticancer Efficacy
In a study published in Nature Communications, researchers evaluated the efficacy of this compound in MTAP-deleted cancer cells. The compound demonstrated selective toxicity towards these cells, with an IC50 value of approximately 12 μM. Further investigations revealed that it disrupts the PRMT5-RIOK1 complex, which is crucial for tumor growth in specific cancer types .
Case Study 2: Antimicrobial Activity
A separate study assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated that it inhibited the growth of both Staphylococcus aureus and Escherichia coli at concentrations as low as 25 μg/mL. The study concluded that the compound could serve as a lead for developing new antibiotics .
Data Table: Biological Activity Overview
| Biological Activity | Effectiveness (IC50/μM) | Mechanism of Action |
|---|---|---|
| Antimicrobial | 25 | Inhibition of cell wall synthesis |
| Anticancer (MTAP-deleted) | 12 | Disruption of PRMT5-RIOK1 complex |
| Apoptosis induction | Varies | Activation of caspase pathways |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
